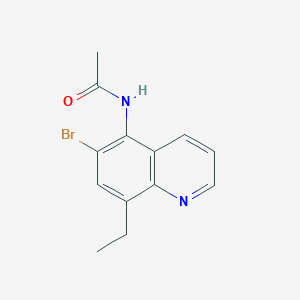

![molecular formula C10H14ClN B3306563 [(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride CAS No. 928054-32-4](/img/structure/B3306563.png)

[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride

Overview

Description

“[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 936-97-0 . It has a molecular weight of 183.68 . The compound is in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H13N.ClH/c11-7-9-6-10 (9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t9-,10-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry. Physical And Chemical Properties Analysis

This compound has a melting point of 188-189°C . It is a powder at room temperature .Scientific Research Applications

1. Ethylene Inhibition in Plants

One study discusses the role of 1-methylcyclopropene (1-MCP), a compound with a cyclopropyl group, in inhibiting ethylene action in plants. 1-MCP has been found to have significant applications in extending the shelf life and maintaining the quality of various fruits, vegetables, and floriculture crops by inhibiting ethylene, a plant hormone responsible for ripening and senescence processes (Blankenship & Dole, 2003).

2. Fruit and Vegetable Preservation

Another study highlights the commercial application of 1-MCP in managing the ripening and senescence of fruits and vegetables. This research outlines the potential of ethylene perception inhibitors like 1-MCP in improving the post-harvest quality of produce, demonstrating a broad range of responses to 1-MCP across different fruit types, and discussing the commercial potential for extending the shelf life of agricultural products (Watkins, 2006).

3. Stabilization and Controlled Release of Active Compounds

Research on the stabilization and controlled release of gaseous/volatile active compounds, such as 1-MCP, for pre-harvest and postharvest management of fresh produce, is another area where cyclopropyl-containing compounds are applied. This study discusses methods to stabilize and control the release of such compounds to improve the safety and quality of fresh produce, showcasing the versatility of cyclopropyl derivatives in agricultural applications (Chen et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of [(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride are currently unknown. This compound is structurally similar to methenamine , which is known to have antibacterial properties . .

Mode of Action

Methenamine, a structurally similar compound, works by hydrolyzing to formaldehyde in acidic environments . Formaldehyde is a potent bactericidal agent . It’s possible that [(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride may have a similar mode of action, but this is purely speculative and requires further investigation.

Action Environment

Factors such as pH may potentially influence the compound’s action, given the known mechanism of methenamine . .

properties

IUPAC Name |

[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-7-9-6-10(9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t9-,10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFBVCYZPKNMIN-IYPAPVHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Dimethylamino)methyl]-2-methoxyaniline](/img/structure/B3306483.png)

![4-[(3R)-pyrrolidin-3-yloxy]pyridine](/img/structure/B3306503.png)

![[2-Amino-1-(4-ethylphenyl)ethyl]diethylamine](/img/structure/B3306546.png)

![2-Chloro-7-nitrobenzo[d]oxazole](/img/structure/B3306593.png)